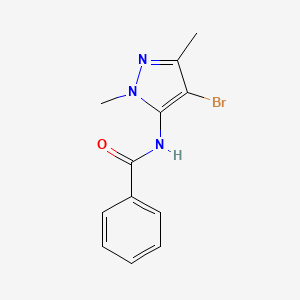
Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-: is a chemical compound with the molecular formula C13H14BrN3O It is a derivative of benzamide, featuring a pyrazole ring substituted with bromine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- typically involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
- Substituted pyrazoles
- Oxidized or reduced derivatives of the original compound
- Coupled aromatic compounds
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The exact mechanism of action of Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methyl groups in the pyrazole ring can influence its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
- 4-Bromo-N-methylbenzamide
- 4-Bromo-N,N-dimethylbenzamide
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide
Uniqueness: Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- is unique due to the presence of both bromine and methyl groups on the pyrazole ring. This specific substitution pattern can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
85723-93-9 |
|---|---|
Formule moléculaire |
C12H12BrN3O |
Poids moléculaire |
294.15 g/mol |
Nom IUPAC |
N-(4-bromo-2,5-dimethylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H12BrN3O/c1-8-10(13)11(16(2)15-8)14-12(17)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,17) |
Clé InChI |
PMMGHPJPQKROLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1Br)NC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
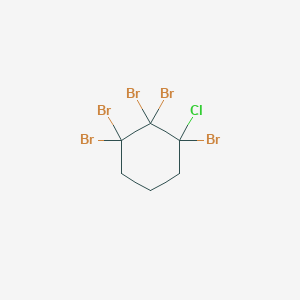
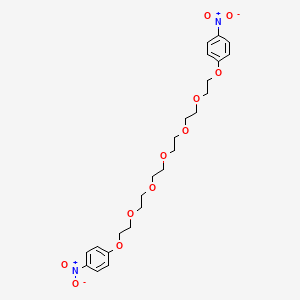
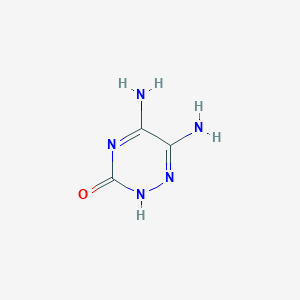
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
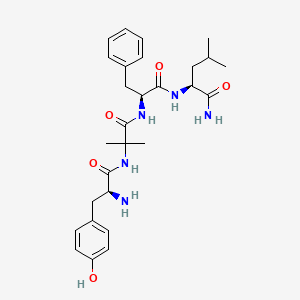
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)
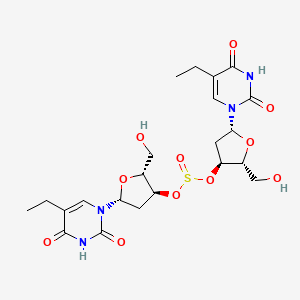
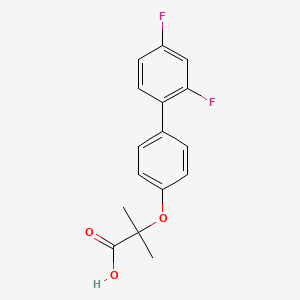
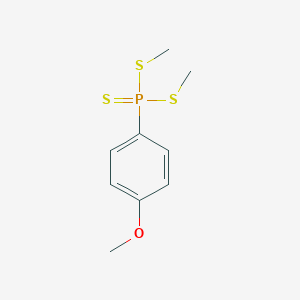
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
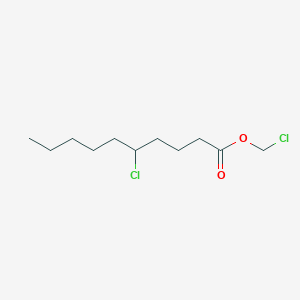
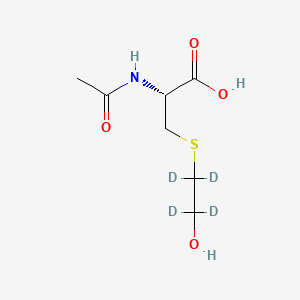
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
